Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane
Overview
Description
Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that have significant importance in medicinal chemistry due to their broad range of biological activities. This compound, in particular, is characterized by the presence of two benzimidazole rings substituted with methyl groups at the 5 and 6 positions, connected through a methylene bridge.
Mechanism of Action
Target of Action
Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane is a compound that contains an imidazole moiety . Imidazole derivatives have been known to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . .
Mode of Action
Imidazole derivatives are known to interact with various biological targets due to their broad range of chemical and biological properties .
Biochemical Pathways
Given the wide range of biological activities of imidazole derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents, which could potentially impact its bioavailability .
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, suggesting that they could have diverse molecular and cellular effects .
Action Environment
The solubility of imidazole in water and other polar solvents suggests that the compound’s action could potentially be influenced by the solvent environment .
Biochemical Analysis
Biochemical Properties
Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with DNA topoisomerase I, where this compound acts as an inhibitor, interfering with the enzyme’s ability to manage DNA supercoiling during replication and transcription . This interaction is crucial for its cytotoxic effects on certain cancer cell lines.
Cellular Effects
This compound has been shown to exert significant effects on various cell types and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been found to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway . Additionally, this compound can alter gene expression profiles, leading to the downregulation of anti-apoptotic genes and upregulation of pro-apoptotic genes.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to the minor groove of DNA, stabilizing the DNA-topoisomerase I complex and preventing the re-ligation of DNA strands . This inhibition leads to DNA damage and subsequent cell death. Furthermore, this compound can inhibit other enzymes involved in DNA repair, enhancing its cytotoxic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, but its degradation can occur under extreme pH or temperature conditions . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and significant therapeutic effects, such as tumor growth inhibition . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These adverse effects highlight the importance of determining the optimal therapeutic dosage to maximize efficacy while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its biotransformation and elimination . The compound’s metabolism can lead to the formation of active metabolites that contribute to its therapeutic effects. Additionally, this compound can affect metabolic flux and alter metabolite levels, impacting cellular energy balance and redox status.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, such as the nucleus, where it can exert its effects on DNA and other nuclear components. The compound’s distribution is influenced by factors such as tissue permeability and binding affinity to cellular components.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that are crucial for its activity. It is primarily localized in the nucleus, where it interacts with DNA and nuclear proteins . This localization is mediated by targeting signals and post-translational modifications that direct the compound to specific nuclear compartments. The subcellular localization of this compound is essential for its role in modulating gene expression and inducing apoptosis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane typically involves the condensation of 5,6-dimethyl-1H-benzo[d]imidazole with formaldehyde under acidic conditions. The reaction proceeds through the formation of a methylene bridge linking the two benzimidazole units. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or ethanol, and catalysts like hydrochloric acid or sulfuric acid to facilitate the condensation reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and catalysts, and implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding benzimidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing any functional groups present on the benzimidazole rings.
Substitution: Electrophilic substitution reactions can occur at the benzimidazole rings, particularly at the positions ortho and para to the nitrogen atoms. .
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid); reactions are conducted under controlled temperatures and often in the presence of catalysts
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions can introduce various functional groups onto the benzimidazole rings.
Scientific Research Applications
Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits potential biological activities, including antimicrobial, antifungal, and anticancer properties. It is often studied for its interactions with biological targets such as enzymes and receptors.
Medicine: Due to its biological activities, it is investigated for potential therapeutic applications, including as an antimicrobial agent and in cancer treatment.
Industry: The compound can be used in the development of new materials, such as polymers and dyes, due to its stable aromatic structure
Comparison with Similar Compounds
Similar Compounds
5,6-Dimethylbenzimidazole: A simpler derivative with similar biological activities but lacking the methylene bridge.
Benzimidazole: The parent compound with a wide range of biological activities.
2-Methylbenzimidazole: Another derivative with a single methyl group, used in various chemical and biological applications
Uniqueness
Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane is unique due to its dual benzimidazole structure connected by a methylene bridge, which enhances its stability and potential for diverse chemical modifications. This structure also contributes to its enhanced biological activity compared to simpler benzimidazole derivatives.
Properties
IUPAC Name |
2-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]-5,6-dimethyl-1H-benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4/c1-10-5-14-15(6-11(10)2)21-18(20-14)9-19-22-16-7-12(3)13(4)8-17(16)23-19/h5-8H,9H2,1-4H3,(H,20,21)(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMTYNKWFBUDWAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(N2)CC3=NC4=C(N3)C=C(C(=C4)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20328879 | |
Record name | Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20328879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3708-68-7 | |
Record name | Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20328879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2'-METHYLENEBIS(5,6-DIMETHYLBENZIMIDAZOLE) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane interact with DNA topoisomerase I?
A1: While the exact mechanism of interaction isn't detailed in the research [], the study demonstrates that this compound exhibits significant inhibitory activity against DNA topoisomerase I. [] This suggests the compound likely interferes with the enzyme's ability to relax DNA supercoiling, a crucial process for DNA replication and transcription. Further research is needed to elucidate the precise binding site and mechanism of inhibition.
Q2: What is the impact of the methyl substitutions on the activity of this compound?
A2: The research paper investigates the structure-activity relationship of various bis-benzimidazole derivatives. [] While this compound shows significant activity against DNA topoisomerase I, its close analog, Bis(5-methyl-1H-benzo[d]imidazol-2-yl)methane, displays even stronger inhibition and cytotoxicity against cancer cell lines. [] This suggests that the presence and position of methyl groups on the benzimidazole rings influence the compound's activity, potentially by altering its binding affinity to the target enzyme.
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